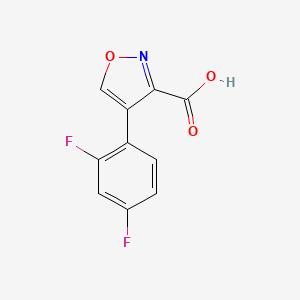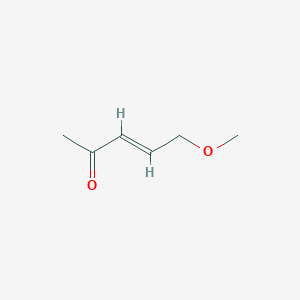
5-Methoxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypent-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound features a methoxy group attached to a pentenone structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxypent-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-penten-2-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the pentenone structure.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Methoxypent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxypent-3-en-2-one involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypent-3-en-2-one: Similar structure but with the methoxy group at a different position.
3-Penten-2-one: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxypent-1-ene: Similar structure but with a different position of the double bond.
Uniqueness
5-Methoxypent-3-en-2-one is unique due to its specific placement of the methoxy group and double bond, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
59376-65-7 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(E)-5-methoxypent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-6(7)4-3-5-8-2/h3-4H,5H2,1-2H3/b4-3+ |
Clave InChI |
JVFCLMBHAHOOKN-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/COC |
SMILES canónico |
CC(=O)C=CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


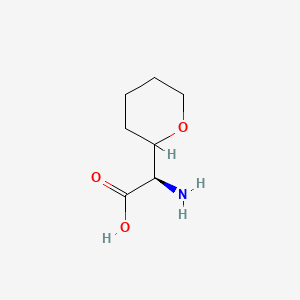

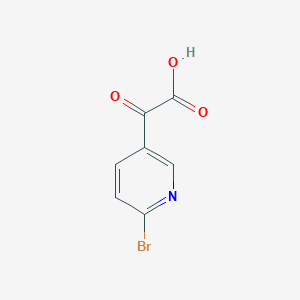
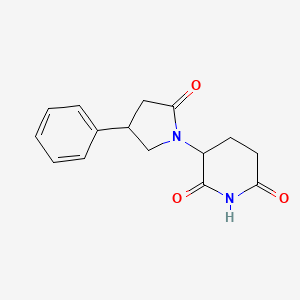
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
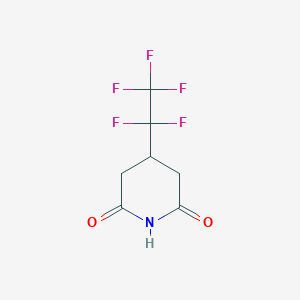
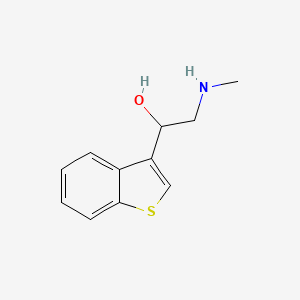
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
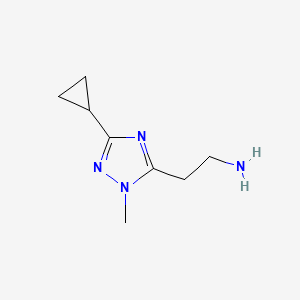

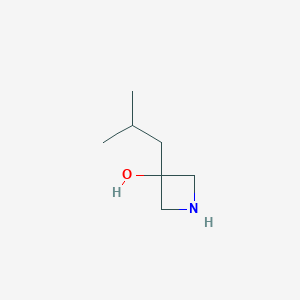
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
